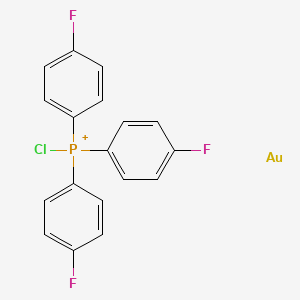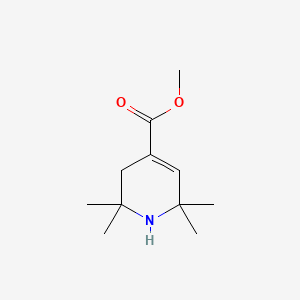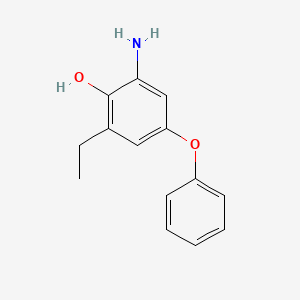
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.16774 g/mol It is characterized by the presence of a cyclopropane ring attached to both a hydroxyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-(1-oxocyclopropyl)cyclopropanecarboxamide.
Reduction: Formation of N-(1-hydroxycyclopropyl)cyclopropanamine.
Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(1-hydroxycyclopropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropane ring can also interact with hydrophobic regions of proteins or enzymes, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
N-(1-hydroxyethyl)cyclopropanecarboxamide: Contains an ethyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
N-(1-hydroxycyclopropyl)acetamide: Has an acetamide group instead of a cyclopropanecarboxamide group, altering its chemical behavior.
Uniqueness
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide is unique due to the presence of both a hydroxyl group and a cyclopropane ring, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
N-(1-hydroxycyclopropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C7H11NO2/c9-6(5-1-2-5)8-7(10)3-4-7/h5,10H,1-4H2,(H,8,9) |
Clave InChI |
UMNWKRNJZDHHTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















